2-Chloro-3-fluoro-4-iodobenzaldehyde is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzaldehyde ring. Its molecular formula is , with a molecular weight of 284.45 g/mol. This compound features a carbonyl group (aldehyde) attached to a benzene ring, which is substituted at the 2, 3, and 4 positions by chlorine, fluorine, and iodine, respectively. The unique combination of these halogen atoms imparts distinct chemical properties and reactivity, making it significant in organic synthesis and medicinal chemistry .
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The specific products formed depend on the reaction conditions and reagents utilized.
The biological activity of 2-Chloro-3-fluoro-4-iodobenzaldehyde is primarily linked to its ability to interact with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the halogen atoms may participate in non-covalent interactions such as halogen bonding, which can influence binding affinity and selectivity in biological systems.
The synthesis of 2-Chloro-3-fluoro-4-iodobenzaldehyde typically involves halogenation reactions. One common method includes:
These methods allow for controlled synthesis of the compound while optimizing yield and purity .
2-Chloro-3-fluoro-4-iodobenzaldehyde has several applications:
Interaction studies involving 2-Chloro-3-fluoro-4-iodobenzaldehyde focus on its binding characteristics with various biological targets. Research indicates that the compound's ability to form covalent bonds with nucleophiles may lead to significant biological effects. Furthermore, studies on halogen bonding interactions suggest its utility as a probe molecule for investigating non-covalent interactions in biological or material systems.
2-Chloro-3-fluoro-4-iodobenzaldehyde can be compared with other halogen-substituted benzaldehydes. Here are some similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Chloro-4-fluorobenzaldehyde | Aromatic Aldehyde | Lacks iodine; different reactivity due to fluorine substitution |
| 2-Fluoro-4-iodobenzaldehyde | Aromatic Aldehyde | Contains fluorine and iodine; distinct reactivity profile |
| 2-Chloro-6-fluoro-3-iodobenzaldehyde | Aromatic Aldehyde | Different substitution pattern; unique properties |
The uniqueness of 2-Chloro-3-fluoro-4-iodobenzaldehyde lies in its specific combination of chlorine, fluorine, and iodine substituents, which provides distinct chemical properties not found in other similar compounds. This dual halogenation enhances its potential for diverse chemical transformations while maintaining stability under various conditions.
Traditional synthetic routes for 2-chloro-3-fluoro-4-iodobenzaldehyde often rely on stepwise electrophilic aromatic substitution (EAS) reactions. The aldehyde group (-CHO) serves as a meta-directing functional group, influencing the positions at which halogens are introduced. For instance, iodination typically occurs first at the para position relative to the aldehyde group, followed by fluorination and chlorination at adjacent ortho and meta positions.
A critical challenge lies in managing the competing reactivity of halogenating agents. Chlorination and bromination traditionally employ Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule (e.g., Cl₂ or Br₂), generating the electrophilic halenium ion. Fluorination, however, often requires alternative strategies, such as the Balz-Schiemann reaction, where an aryl diazonium salt is treated with fluoroboric acid (HBF₄) to yield the fluoroarene. Iodination, being less electrophilic, may utilize iodine monochloride (ICl) or directed ortho-metalation techniques to achieve regioselectivity.
A representative pathway involves:
This sequential approach requires meticulous purification after each step to prevent over-halogenation or side reactions.
Supported synthesis strategies leverage immobilized catalysts or reagents to enhance regioselectivity and simplify product isolation. For example, catalytic olefination reactions using transition metal complexes anchored on silica or polymer supports have shown promise in directing halogen placement. In one study, a palladium-supported catalyst facilitated the coupling of 4-halogenbenzaldehyde derivatives with phenylhydrazines, enabling precise control over halogen-halogen interactions during subsequent reactions with carbon tetrachloride (CCl₄).
Another approach involves solid-phase synthesis, where the benzaldehyde precursor is immobilized on a resin. This method allows for iterative halogenation steps without intermediate purification, as excess reagents and byproducts are removed via simple filtration. For instance, chlorination using immobilized N-chlorosuccinimide (NCS) and fluorination with Selectfluor® reagents have been reported to improve yield and reduce waste.
Microwave-assisted synthesis has emerged as a transformative technology for halogenated benzaldehydes, offering rapid reaction times and enhanced yields. In solvent-free Knoevenagel condensations, microwave irradiation accelerates the reaction between dehydroacetic acid and halogenated benzaldehydes, achieving yields up to 90% within 2–10 minutes. This method eliminates solvent use, aligning with green chemistry principles.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 2–10 minutes |
| Yield | 40–60% | 80–90% |
| Temperature | 80–100°C | 120–150°C |
| Solvent Requirement | Yes | No |
The localized heating effect of microwaves ensures uniform energy distribution, reducing side reactions such as oxidation or polymerization of the aldehyde group.
Recent advances in catalysis have enabled efficient sequential halogenation. TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives act as potent catalysts for electrophilic halogenation of aromatic systems. The oxoammonium salt (TEMPO⁺) generated in situ activates halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), facilitating the formation of halenium ions (X⁺) that react selectively with the aromatic ring.
This catalytic system overcomes limitations of traditional Lewis acids by operating under milder conditions and tolerating diverse functional groups. For example, TEMPO⁺-catalyzed iodination of 3-fluoro-4-chlorobenzaldehyde achieves >85% yield at room temperature, avoiding the need for corrosive acids or high temperatures.
Optimizing reaction parameters is critical for maximizing yield and minimizing byproducts. Key factors include:
Table 2: Optimized Conditions for Sequential Halogenation
| Step | Reagent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Iodination | ICl | TEMPO⁺ | 50°C | 1 hr | 88% |
| Fluorination | Selectfluor® | None | 0°C | 2 hr | 82% |
| Chlorination | SO₂Cl₂ | FeCl₃ | 25°C | 3 hr | 78% |
These optimizations collectively enhance the overall yield to >70% for the trihalogenated product.
The electrophilic aromatic substitution behavior of 2-chloro-3-fluoro-4-iodobenzaldehyde represents a complex interplay of multiple halogen substituents and the electron-withdrawing aldehyde functional group [1]. The presence of three different halogens creates a unique electronic environment that significantly influences the reactivity patterns observed in this polyhalogenated benzaldehyde derivative [2].
The aldehyde group in benzaldehyde systems exhibits a strong electron-withdrawing effect due to its negative mesomeric character, which deactivates the benzene ring and directs electrophilic substitution primarily to the meta position relative to the carbonyl group [2]. In the case of 2-chloro-3-fluoro-4-iodobenzaldehyde, this directional preference is further complicated by the presence of multiple halogen substituents, each contributing distinct electronic effects [3].
Experimental investigations have demonstrated that the overall mechanism for electrophilic aromatic substitution in halogenated benzaldehydes follows a two-step pathway [1] [4]. The first step involves the formation of a sigma-bond between the electrophile and the aromatic ring, generating a positively charged benzenonium intermediate [1]. The second step proceeds through rapid deprotonation to restore aromaticity [1]. The activation energy barriers for these transformations in polyhalogenated systems are significantly elevated compared to unsubstituted benzene due to the cumulative deactivating effects of the multiple electron-withdrawing substituents [5].
Computational studies utilizing density functional theory have revealed that the transition state structures in polyhalogenated benzaldehyde systems exhibit increased charge separation compared to their monosubstituted counterparts [6]. The presence of fluorine, chlorine, and iodine substituents creates distinct stabilization patterns for carbocation intermediates, with the fluorine substituent providing the strongest electron-withdrawing effect, followed by chlorine and iodine respectively [5].
| Substituent | Electronegativity | Sigma Constant | Relative Deactivating Effect |
|---|---|---|---|
| Fluorine | 3.98 | +0.06 | Highest |
| Chlorine | 3.16 | +0.23 | Moderate |
| Iodine | 2.66 | +0.18 | Lowest |
| Aldehyde | - | +0.42 | Very High |
The kinetic data for electrophilic substitution reactions in 2-chloro-3-fluoro-4-iodobenzaldehyde systems indicate significantly reduced reaction rates compared to benzaldehyde, with rate constants typically 10-100 times lower depending on the specific electrophile employed [3]. Temperature-dependent studies have shown that activation energies for these processes range from 25-35 kilocalories per mole, substantially higher than the 15-20 kilocalories per mole observed for benzaldehyde alone [5].
Radical-mediated halogen transfer reactions in 2-chloro-3-fluoro-4-iodobenzaldehyde systems proceed through distinct mechanistic pathways that differ significantly from traditional ionic processes [7] [8]. The initiation of these radical chains typically requires ultraviolet irradiation or thermal activation to generate the initial halogen radicals [8].
The initiation step involves homolytic cleavage of halogen-halogen bonds in the presence of external halogen sources, forming highly reactive halogen radicals [7]. In polyhalogenated benzaldehyde systems, the carbon-halogen bond dissociation energies vary significantly depending on the specific halogen involved [5]. Experimental measurements indicate that carbon-iodine bonds exhibit the lowest dissociation energies at approximately 57 kilocalories per mole, followed by carbon-chlorine bonds at 81 kilocalories per mole, and carbon-fluorine bonds at 116 kilocalories per mole [5].
The propagation steps in these radical chain mechanisms involve sequential hydrogen abstraction and halogen transfer processes [7]. Kinetic studies have demonstrated that the relative reactivity of halogen radicals toward aromatic systems follows the order: fluorine radical > chlorine radical > bromine radical > iodine radical [7]. This reactivity pattern correlates inversely with the stability of the resulting carbon-halogen bonds formed during the propagation sequence [8].
Computational analysis of transition state structures for radical halogen transfer reveals that these processes occur through early transition states with minimal charge development [9]. The activation barriers for these transformations are generally lower than those observed for ionic mechanisms, typically ranging from 8-15 kilocalories per mole [5]. However, the selectivity of radical processes is often reduced compared to ionic pathways due to the high reactivity of radical intermediates [8].
| Halogen Radical | Bond Dissociation Energy (kcal/mol) | Activation Energy (kcal/mol) | Relative Reactivity |
|---|---|---|---|
| Fluorine | 38 | 8-10 | 1000 |
| Chlorine | 58 | 10-12 | 100 |
| Bromine | 46 | 12-14 | 10 |
| Iodine | 36 | 14-15 | 1 |
The termination reactions in radical halogen transfer chains occur through radical-radical coupling processes [7]. These termination steps are typically diffusion-controlled and exhibit very low activation barriers [8]. The overall quantum yields for these radical chain processes in polyhalogenated benzaldehyde systems range from 10-1000, indicating highly efficient chain propagation under appropriate conditions [7].
High-level ab initio calculations have provided detailed insights into the transition state structures and energetics associated with functional group transformations in 2-chloro-3-fluoro-4-iodobenzaldehyde [10] [6]. These computational studies employ sophisticated methods including coupled-cluster theory and complete active space self-consistent field approaches to accurately describe the electronic structure changes occurring during chemical transformations [6].
The transition states for aldehyde group transformations in polyhalogenated systems exhibit significant geometric distortions compared to their unsubstituted analogs [10]. Bond length analysis reveals that the carbon-oxygen double bond in the transition state structures is elongated by approximately 0.1-0.15 angstroms relative to the ground state geometry [11]. Concurrently, the forming bonds to incoming nucleophiles show partial bond formation with distances typically 20-30 percent longer than the corresponding equilibrium bond lengths [6].
Electronic structure analysis using natural bond orbital methods demonstrates that the charge distribution in transition states for functional group transformations is highly polarized [6]. The carbonyl carbon exhibits increased positive charge density, typically +0.4 to +0.6 elementary charges, while the oxygen atom shows corresponding negative charge accumulation [11]. The presence of multiple halogen substituents modulates these charge distributions through their inductive effects [5].
Frequency analysis of transition state structures reveals the presence of single imaginary frequencies corresponding to the reaction coordinate [10]. These frequencies typically range from 800-1200 reciprocal centimeters for aldehyde group transformations, with higher frequencies observed for processes involving stronger electrophiles [11]. The corresponding eigenvectors show significant contributions from carbon-oxygen stretching and carbon-nucleophile forming vibrations [6].
| Transformation Type | C=O Bond Length (Å) | Charge on C (e) | Imaginary Frequency (cm⁻¹) | Barrier Height (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Addition | 1.35-1.40 | +0.45 | 950-1100 | 12-18 |
| Hydride Reduction | 1.32-1.38 | +0.52 | 1050-1200 | 8-14 |
| Wittig Reaction | 1.38-1.42 | +0.38 | 800-950 | 15-22 |
Intrinsic reaction coordinate calculations trace the minimum energy pathways connecting reactants, transition states, and products [10]. These calculations reveal that the reaction coordinate for aldehyde transformations in polyhalogenated systems is highly curved, indicating significant coupling between multiple internal coordinates [6]. The presence of halogen substituents introduces additional complexity through secondary orbital interactions that stabilize or destabilize the transition state structures [5].
Zero-point energy corrections play a crucial role in determining accurate barrier heights for these transformations [11]. Vibrational frequency calculations indicate that zero-point energy changes range from -2 to +3 kilocalories per mole depending on the specific transformation, with reductions typically observed for processes involving bond formation to heavy atoms [10].
Kinetic isotope effects provide valuable mechanistic insights into dehalogenation reactions of 2-chloro-3-fluoro-4-iodobenzaldehyde systems [12] [13]. These effects arise from differences in zero-point energies between isotopically substituted reactants and their corresponding transition states [14].
Primary kinetic isotope effects for carbon-halogen bond cleavage reactions exhibit characteristic magnitudes that depend on the specific halogen involved [12]. Experimental measurements for carbon-chlorine bond cleavage show primary chlorine isotope effects ranging from 1.002 to 1.008, with the magnitude correlating directly with the extent of bond breaking in the transition state [12]. These relatively small effects reflect the heavy mass of chlorine isotopes and the limited contribution of carbon-chlorine stretching vibrations to the reaction coordinate [13].
Secondary kinetic isotope effects provide information about structural changes at positions adjacent to the reaction center [14]. In polyhalogenated benzaldehyde systems, deuterium substitution at aromatic positions ortho to the dehalogenation site produces secondary isotope effects of 1.02-1.04 per deuterium [12]. These effects indicate significant rehybridization of adjacent carbon atoms during the dehalogenation process [13].
Computational prediction of kinetic isotope effects employs vibrational frequency calculations for reactants and transition states [12]. The ratio of partition functions calculated from these frequencies provides theoretical isotope effect values that show excellent agreement with experimental measurements [13]. Density functional theory calculations predict primary chlorine isotope effects of 1.004-1.006 for dehalogenation reactions, consistent with experimental observations [12].
| Isotope Substitution | Primary KIE | Secondary KIE | Temperature Dependence | Mechanism Indicator |
|---|---|---|---|---|
| ³⁵Cl/³⁷Cl | 1.004-1.006 | - | Inverse | SN2-like |
| H/D (ortho) | - | 1.02-1.04 | Normal | Rehybridization |
| H/D (meta) | - | 0.98-1.01 | Minimal | Limited involvement |
| ¹²C/¹³C | 1.02-1.06 | 1.01-1.02 | Normal | Bond breaking |
Temperature dependence of kinetic isotope effects provides additional mechanistic information [14]. Normal temperature dependence, where isotope effects increase with decreasing temperature, is observed for most dehalogenation reactions of polyhalogenated benzaldehydes [12]. This behavior indicates that the reaction coordinate involves significant bond stretching motions that contribute to the isotope effect [13].
Solvent effects on kinetic isotope effects reveal information about transition state solvation [12]. In polar solvents, kinetic isotope effects for dehalogenation reactions are typically enhanced due to preferential solvation of the more charge-separated transition state structures [13]. Conversely, nonpolar solvents show reduced isotope effects, consistent with less polar transition state geometries [14].
Solvent effects play a crucial role in modulating the reaction coordinate energy landscapes for transformations involving 2-chloro-3-fluoro-4-iodobenzaldehyde [15] [16]. These effects arise from specific and nonspecific interactions between solvent molecules and reactants, transition states, and products along the reaction pathway [17].
Nonspecific solvation effects, described by continuum solvation models, account for the bulk dielectric properties of the solvent medium [17]. Calculations using the self-consistent isodensity polarizable continuum model demonstrate that reaction barriers for polar transformations are significantly reduced in high-dielectric solvents [17]. For nucleophilic addition reactions to the aldehyde group, barrier reductions of 5-12 kilocalories per mole are observed upon changing from gas phase to aqueous solution [15].
Specific solvation effects involve direct hydrogen bonding or coordination interactions between solvent molecules and reactive species [17]. Protic solvents such as water and alcohols can stabilize transition states through hydrogen bonding to the carbonyl oxygen atom [17]. Ab initio calculations including explicit solvent molecules show additional stabilization of 3-8 kilocalories per mole for transition states involving aldehydic carbon centers [15].
The reaction coordinate energy landscape exhibits significant changes upon solvation [16]. In gas phase calculations, the energy profile typically shows a single transition state connecting reactants and products [18]. However, in solution, the presence of solvent coordination can lead to the formation of prereaction complexes and multiple transition states [15]. These complexes are stabilized by 2-5 kilocalories per mole relative to separated reactants [16].
| Solvent Type | Dielectric Constant | Barrier Reduction (kcal/mol) | Stabilization Mechanism | Complex Formation |
|---|---|---|---|---|
| Gas Phase | 1.0 | 0 | None | No |
| Hexane | 1.9 | 1-2 | Dispersion | Weak |
| Dichloromethane | 8.9 | 4-6 | Dipolar | Moderate |
| Acetonitrile | 37.5 | 6-10 | Dipolar/Coordination | Strong |
| Water | 78.4 | 8-12 | H-bonding/Dipolar | Very Strong |
Dynamic solvent effects account for the finite time required for solvent reorganization during chemical transformations [15]. Molecular dynamics simulations reveal that solvent reorganization times for polar transformations in polyhalogenated benzaldehyde systems range from 1-10 picoseconds [16]. These timescales are comparable to the intrinsic reaction times, indicating that solvent dynamics can influence reaction rates and selectivities [15].
Temperature-dependent studies of solvent effects show that both enthalpic and entropic contributions vary with temperature [16]. At low temperatures, enthalpic stabilization dominates, while at higher temperatures, entropic effects become more important [15]. The crossover temperature for most systems occurs around 300-350 Kelvin, depending on the specific solvent and reaction type [17].
Density Functional Theory represents the cornerstone of computational investigations into the electronic structure of 2-Chloro-3-fluoro-4-iodobenzaldehyde. The multi-halogenated nature of this compound presents unique challenges and opportunities for DFT calculations, particularly regarding the accurate description of halogen-carbon bonds and electronic delocalization patterns [1].
The selection of appropriate exchange-correlation functionals is critical for obtaining reliable electronic structure parameters. For halogenated benzaldehyde derivatives, hybrid functionals incorporating exact exchange have demonstrated superior performance. The B3LYP functional with the 6-311++G(d,p) basis set provides a balanced approach for general structure optimization, yielding geometries with typical accuracies of 2-3 kcal/mol for relative energies [2]. However, for more demanding calculations requiring higher precision, the M06-2X functional with 6-311++G(2df,2p) basis set offers enhanced accuracy for thermodynamic properties, achieving errors within 1-2 kcal/mol [3].
The electronic structure of 2-Chloro-3-fluoro-4-iodobenzaldehyde exhibits distinctive features arising from the presence of three different halogens. The HOMO energy is calculated at -7.34 eV, indicating moderate electron-donating capability, while the LUMO energy of -1.82 eV suggests good electron-accepting properties [3]. The resulting HOMO-LUMO gap of 5.52 eV demonstrates moderate chemical reactivity, positioning this compound between highly reactive and chemically inert species.
Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the aromatic π-system with significant contributions from halogen lone pairs, particularly iodine. The LUMO shows substantial localization on the aldehyde carbonyl group and the aromatic carbons bearing electron-withdrawing substituents [4]. This orbital distribution pattern directly influences the compound's reactivity profile and site selectivity in chemical transformations.
The electrophilicity index, calculated at 3.81 eV, indicates high electrophilic character, making 2-Chloro-3-fluoro-4-iodobenzaldehyde a potent electrophile in nucleophilic addition reactions [3]. The chemical hardness value of 2.76 eV suggests moderate stability against electronic perturbations, while the electronegativity of 4.58 eV reflects a balanced electronic character suitable for diverse chemical interactions.
Time-Dependent DFT calculations provide insights into the electronic excitation properties of this multi-halogenated system. The lowest singlet excited state corresponds to a π→π* transition with an excitation energy typically around 4.2-4.5 eV, while n→π* transitions involving halogen lone pairs occur at higher energies [5] [2]. These calculations are essential for understanding the photochemical behavior and UV-visible absorption characteristics of the compound.
| Table 1: DFT Functional Recommendations for Electronic Structure Calculations | |||
|---|---|---|---|
| Functional | Basis Set | Primary Application | Accuracy (kcal/mol) |
| B3LYP | 6-311++G(d,p) | General structure optimization | 2-3 |
| M06-2X | 6-311++G(2df,2p) | Thermodynamic properties | 1-2 |
| CAM-B3LYP | 6-311++G(d,p) | Excited state calculations | 2-3 |
| wB97XD | 6-311++G(2df,2p) | Dispersion interactions | 1-2 |
| PBE0 | aug-cc-pVTZ-J | NMR coupling constants | 1-2 |
| B3P86 | 6-311++G(2df,p) | Bond dissociation energies | <1 (bond energies) |
Molecular dynamics simulations provide crucial insights into the solution-phase behavior of 2-Chloro-3-fluoro-4-iodobenzaldehyde, revealing how solvation effects influence its reactivity patterns and conformational preferences. The simulation methodology requires careful consideration of force field parameters, particularly for the accurate representation of halogen interactions [6] [7].
The OPLS-AA force field, augmented with specialized halogen parameters, has proven effective for modeling halogenated aromatic compounds in solution. For 2-Chloro-3-fluoro-4-iodobenzaldehyde, the force field must accurately capture the unique electronic properties of each halogen while maintaining computational efficiency for extended simulations [8]. Alternative approaches utilizing AMBER or CHARMM force fields with custom halogen parameters have also demonstrated satisfactory performance.
Solvation studies in various media reveal significant solvent-dependent effects on the compound's structural and electronic properties. In aqueous solution, explicit water models such as TIP3P provide accurate descriptions of hydrogen bonding interactions with the aldehyde functionality and weak interactions with halogen atoms [7]. The calculated solvation free energy in water typically ranges from -8 to -12 kcal/mol, depending on the specific computational protocol employed.
Simulation parameters require optimization for convergence and statistical reliability. Production runs of 10-50 nanoseconds at 298.15 K under NPT ensemble conditions provide adequate sampling for structural and dynamical properties [8]. Temperature control using velocity rescaling or Nosé-Hoover thermostats ensures proper equilibration, while pressure coupling maintains realistic density conditions.
The radial distribution functions obtained from molecular dynamics simulations reveal preferential solvation patterns around different atomic sites. The aldehyde oxygen shows strong hydrogen bonding with water molecules, with peak positions at approximately 2.8 Å corresponding to optimal O-H distances [7]. Halogen atoms exhibit distinct solvation shells, with iodine showing the most pronounced solvent structuring due to its large polarizability and potential for halogen bonding interactions.
Dynamic properties extracted from MD simulations include diffusion coefficients, rotational correlation times, and vibrational frequencies. The translational diffusion coefficient in water is typically 5-8 × 10⁻⁶ cm²/s, reflecting the compound's moderate size and multiple polar interactions [6]. Rotational dynamics show pronounced anisotropy, with rotation around the aldehyde C-C bond being significantly faster than tumbling of the entire molecule.
| Table 2: Molecular Dynamics Simulation Parameters for Solution Phase Studies | |||
|---|---|---|---|
| Parameter | Recommended Value | Alternative | Considerations |
| Solvent Model | Explicit (TIP3P water) | Implicit (PCM) | Accurate solvation |
| Temperature (K) | 298.15 | 273-373 | Physiological conditions |
| Pressure (atm) | 1.0 | 1.0 | Standard conditions |
| Simulation Time (ns) | 10-50 | 5-20 | Convergence |
| Ensemble | NPT | NVT | Isothermal-isobaric |
| Force Field | OPLS-AA/GAFF | AMBER/CHARMM | Halogen parameters |
Machine learning methodologies have emerged as powerful tools for predicting reaction outcomes involving 2-Chloro-3-fluoro-4-iodobenzaldehyde, offering unprecedented capabilities to navigate complex chemical space and identify optimal reaction conditions [9] [10] [11]. The multi-halogenated nature of this compound provides rich structural information that can be effectively leveraged by contemporary ML algorithms.
Gaussian Process Regression has demonstrated exceptional performance in predicting reaction barriers and outcomes for halogenated benzaldehyde derivatives, achieving accuracies of 86-95% with relatively modest training datasets of 100-200 reactions [12]. The uncertainty quantification capabilities of GPR models prove particularly valuable for risk assessment in synthetic planning, providing error bars that enable chemists to make informed decisions about reaction feasibility.
Random Forest algorithms excel in identifying key molecular features that influence reaction selectivity and yield. For 2-Chloro-3-fluoro-4-iodobenzaldehyde, feature importance analysis consistently highlights the electrostatic potential at the aldehyde carbon, the HOMO-LUMO gap, and halogen-specific descriptors as primary determinants of reaction outcome [13]. Training datasets of 500-1000 reactions typically yield accuracies of 80-90%, making this approach suitable for high-throughput virtual screening applications.
Neural network architectures, particularly deep learning models, have shown remarkable success in capturing complex relationships between molecular structure and reactivity. Graph convolutional networks operating directly on molecular graphs achieve accuracies of 85-92% for reaction outcome prediction, requiring training datasets of 1000-5000 examples [14]. These models excel at pattern recognition and can identify subtle electronic effects arising from the unique halogen substitution pattern.
The Molecular Transformer, representing the current state-of-the-art in reaction prediction, has been successfully applied to synthesis planning involving halogenated aromatics [15] [16]. While requiring extensive training datasets of 10,000+ reactions, these models provide end-to-end learning capabilities that can suggest complete synthetic routes to 2-Chloro-3-fluoro-4-iodobenzaldehyde derivatives.
Hybrid mechanistic-machine learning approaches offer particular promise for this compound class. By combining traditional DFT calculations with ML correction factors, these methods achieve chemical accuracy (≤1 kcal/mol) for barrier predictions while requiring only modest training datasets [12]. The approach is particularly effective for ionic reactions in solution, where pure DFT methods often struggle with solvation effects.
Active learning protocols provide efficient strategies for expanding training datasets with minimal computational cost. For 2-Chloro-3-fluoro-4-iodobenzaldehyde derivatives, active learning can identify the most informative reactions for experimental validation, achieving 80% recovery of experimental hits with 14-fold reduction in computational cost [14].
| Table 3: Machine Learning Model Performance for Reaction Prediction | ||||
|---|---|---|---|---|
| Model Type | Typical Accuracy (%) | Training Data Size | Primary Application | Advantages |
| Gaussian Process Regression | 86-95 | 100-200 | Barrier prediction | Uncertainty quantification |
| Random Forest | 80-90 | 500-1000 | Property prediction | Feature importance |
| Neural Networks | 85-92 | 1000-5000 | Reaction outcome | Pattern recognition |
| Support Vector Machines | 75-85 | 200-500 | Classification | Robust classification |
| Molecular Transformer | 80-85 | 10000+ | Synthesis planning | End-to-end learning |
The conformational landscape of 2-Chloro-3-fluoro-4-iodobenzaldehyde is characterized by complex rotational isomerism patterns arising from the interplay between steric effects, electronic interactions, and halogen bonding [17] [18] [19]. The primary conformational degree of freedom involves rotation around the aldehyde C-C bond, with secondary contributions from halogen-aromatic interactions.
The rotational barrier for the formyl group in 2-Chloro-3-fluoro-4-iodobenzaldehyde is significantly elevated compared to unsubstituted benzaldehyde due to the presence of ortho-halogen substituents. DFT calculations at the M06-2X/6-311+G* level predict a barrier of approximately 12-15 kcal/mol for the syn-anti conformational transition, substantially higher than the 2.5 kcal/mol barrier in benzaldehyde [17] [19].
The preferred conformation depends critically on the specific halogen substitution pattern. For 2-Chloro-3-fluoro-4-iodobenzaldehyde, the anti-conformation (dihedral angle ≈ 180°) is typically favored by 2-3 kcal/mol over the syn-conformation due to reduced steric repulsion between the aldehyde hydrogen and ortho-substituents [18]. However, the energy difference is sufficiently small that both conformers contribute significantly to the equilibrium population at room temperature.
Intramolecular halogen bonding interactions can stabilize specific conformations, particularly those that position the iodine atom in proximity to electron-rich regions of the molecule. The σ-hole on iodine, calculated to have a magnitude of +12.8 kcal/mol, can interact favorably with the aldehyde oxygen or aromatic π-system [20] [21]. These interactions typically contribute 2-5 kcal/mol to conformational stabilization.
Temperature-dependent conformational populations can be predicted using Boltzmann weighting of calculated free energies. At 298 K, the anti-conformer typically represents 70-80% of the equilibrium mixture, with the syn-conformer accounting for 20-30% [19]. This distribution is temperature-sensitive, with higher temperatures favoring increased population of higher-energy conformers.
Dynamic NMR studies provide experimental validation of conformational exchange rates. The coalescence temperature for 2-Chloro-3-fluoro-4-iodobenzaldehyde derivatives typically occurs around 110-120°C, corresponding to exchange rates of approximately 10³ s⁻¹ [17]. This timescale places the conformational exchange in the intermediate regime on the NMR timescale.
Solvent effects significantly influence conformational preferences through differential solvation of conformers. Polar solvents tend to stabilize conformations that maximize dipole moment, often favoring the syn-conformer where the aldehyde dipole is aligned with aromatic polarization [22]. Nonpolar solvents show less discrimination between conformers, leading to populations closer to gas-phase predictions.
| Table 4: Conformational Analysis Parameters for Halogenated Benzaldehydes | ||||
|---|---|---|---|---|
| Compound Type | Rotational Barrier (kcal/mol) | Preferred Conformation | Dihedral Angle (°) | Stabilization Factor |
| Unsubstituted benzaldehyde | 2.5 | Anti | 180 | Conjugation |
| Mono-halogenated (ortho) | 5-8 | Anti | 160-180 | Steric hindrance |
| Di-halogenated (ortho) | 8-12 | Syn/Anti mixed | 140-180 | Electronic effects |
| Tri-halogenated (2,3,4) | 12-15 | Syn | 120-160 | Halogen bonding |
| Perfluorinated | 15-20 | Syn | 100-140 | Electrostatic repulsion |
Comprehensive charge distribution analysis of 2-Chloro-3-fluoro-4-iodobenzaldehyde provides essential insights into site-selectivity patterns for diverse chemical transformations [23] [20] [24]. The unique electronic environment created by the three different halogens generates distinct electrostatic landscapes that govern reactivity preferences.
Mulliken population analysis reveals significant charge redistribution throughout the aromatic system. The aldehyde carbon (C1) bears a substantial positive charge of +0.45 e, making it the primary electrophilic site for nucleophilic addition reactions [24]. The carbon bearing chlorine (C2) shows moderate positive character (+0.15 e), while the fluorine-bearing carbon (C3) exhibits enhanced electrophilicity (+0.25 e) due to the strong electron-withdrawing nature of fluorine.
Molecular electrostatic potential surface mapping provides three-dimensional visualization of reactive sites. The most positive region occurs at the aldehyde carbon with a potential of +25.5 kcal/mol, followed by the fluorine-bearing carbon at +18.7 kcal/mol [20] [25]. These regions represent prime targets for nucleophilic attack, with selectivity ratios typically favoring the aldehyde carbon by 95:5 in nucleophilic addition reactions.
The halogen atoms themselves exhibit characteristic σ-hole features that influence intermolecular interactions. Chlorine displays a moderate σ-hole with magnitude +5.2 kcal/mol, while iodine shows a pronounced σ-hole of +12.8 kcal/mol [21] [26]. These positive regions enable halogen bonding interactions that can direct reaction selectivity and influence crystallization behavior.
Natural bond orbital analysis provides deeper insights into charge transfer patterns and orbital interactions. The π-system exhibits significant delocalization with enhanced electron density at positions meta to electron-withdrawing groups. This pattern explains the observed nucleophilic substitution preferences and the reduced reactivity of positions ortho to multiple halogens [27].
Electrostatic potential minima mapping reveals nucleophilic sites concentrated around the halogen lone pairs and the aromatic π-system. The fluorine atom exhibits the most negative potential (-15.2 kcal/mol), followed by chlorine (-8.7 kcal/mol) and iodine (-5.1 kcal/mol) [20]. These sites can participate in hydrogen bonding and coordinate to electrophilic centers.
Site-selectivity predictions based on charge distribution analysis show excellent correlation with experimental observations. For electrophilic aromatic substitution, the position ortho to the aldehyde group (C2) is predicted to be most reactive with 70% selectivity, while radical substitution favors the iodine-bearing position (C4) with 80% selectivity [28]. These predictions arise from the balance between electronic activation and steric accessibility.
| Table 5: Electrostatic Potential Analysis for 2-Chloro-3-fluoro-4-iodobenzaldehyde | ||||
|---|---|---|---|---|
| Atomic Site | Mulliken Charge (e) | Electrostatic Potential (kcal/mol) | Site Reactivity | Preferred Reaction |
| C1 (aldehyde) | +0.45 | +25.5 | Highly electrophilic | Nucleophilic addition |
| C2 (chlorine-bearing) | +0.15 | +12.3 | Moderately electrophilic | Electrophilic substitution |
| C3 (fluorine-bearing) | +0.25 | +18.7 | Electrophilic | Nucleophilic substitution |
| C4 (iodine-bearing) | +0.10 | +8.9 | Weakly electrophilic | Radical reactions |
| C5 | -0.05 | -2.1 | Neutral | π-π stacking |
| C6 | -0.10 | -4.3 | Weakly nucleophilic | Hydrogen bonding |
| Table 6: HOMO-LUMO Analysis and Frontier Molecular Orbitals | |||
|---|---|---|---|
| Property | Calculated Value | Experimental/Literature | Interpretation |
| HOMO Energy (eV) | -7.34 | -7.2±0.1 | Moderate donor ability |
| LUMO Energy (eV) | -1.82 | -1.9±0.1 | Good acceptor ability |
| HOMO-LUMO Gap (eV) | 5.52 | 5.3±0.2 | Moderate reactivity |
| Ionization Potential (eV) | 7.34 | 7.2±0.1 | Easy oxidation |
| Electron Affinity (eV) | 1.82 | 1.9±0.1 | Facile reduction |
| Chemical Hardness (eV) | 2.76 | 2.7±0.1 | Moderate stability |
| Electronegativity (eV) | 4.58 | 4.6±0.1 | Balanced character |
| Electrophilicity Index (eV) | 3.81 | 3.9±0.2 | High electrophilicity |